2(R)-iodomethyl-tetrahydro-furan
Description
2(R)-Iodomethyl-tetrahydro-furan (CAS: Not explicitly provided in evidence) is a chiral tetrahydrofuran derivative with an iodomethyl substituent at the 2(R)-position. The iodomethyl group introduces steric bulk, polarizability, and reactivity distinct from simpler alkyl substituents (e.g., methyl), making it valuable in asymmetric synthesis and pharmaceutical intermediates [11]. However, its toxicity, stability, and handling requirements likely differ significantly from related compounds.
Properties
Molecular Formula |
C5H9IO |
|---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(2R)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
BMZJORGYEOQMFR-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CI |
Canonical SMILES |
C1CC(OC1)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrahydrofuran (THF)
- Physical Properties :
- Toxicity :
- THF is metabolized to γ-butyrolactone and exhibits central nervous system depression at high exposures.
- EPA reports a reference concentration (RfC) of 0.2 mg/m³ for chronic inhalation [9].
- Applications : Common solvent in polymer and pharmaceutical industries.
Key Differences :
- The iodomethyl group in 2(R)-iodomethyl-THF increases molecular weight and reduces water solubility compared to THF.
- Reactivity: Iodine’s leaving-group capability makes 2(R)-iodomethyl-THF prone to nucleophilic substitution, unlike THF.
2-Methyltetrahydrofuran (2-MTHF)
- Structure : Tetrahydrofuran with a methyl group at the 2-position; often used as a racemic mixture [16].
- Physical Properties: Molecular weight: 86.13 g/mol. Water solubility: Limited (decreases with temperature) [2]. Vapor pressure: 102 mmHg at 20°C [14].
- Toxicity: Non-genotoxic in Ames tests and chromosomal aberration assays [6]. NOAEL for developmental toxicity in rats: 1,000 mg/kg/day [2].
- Applications: Green solvent alternative to THF in organometallic reactions [6].
Key Differences :
- Steric and Electronic Effects : The iodomethyl group in 2(R)-iodomethyl-THF is bulkier and more polarizable than methyl, altering reaction kinetics and selectivity.
- Stability : 2-MTHF is incompatible with strong acids/oxidizers [5]; 2(R)-iodomethyl-THF may additionally decompose under light due to the C–I bond’s photolability.
Tetrahydro-2,2,5,5-Tetramethylfuran
- Structure : Tetrahydrofuran with four methyl groups at the 2,2,5,5-positions [12].
- Physical Properties: Molecular weight: 128.21 g/mol. Higher steric hindrance reduces reactivity compared to mono-substituted analogs.
- Applications : Specialty solvent with low volatility.
Key Differences :
- 2(R)-Iodomethyl-THF’s single bulky substituent allows for asymmetric induction in synthesis, unlike the symmetrical tetramethyl derivative.
2,2-Diphenyltetrahydrofuran
- Structure : Tetrahydrofuran with two phenyl groups at the 2-position [17].
- Physical Properties :
- Molecular weight: 224.30 g/mol.
- High lipophilicity due to aromatic rings.
- Applications : Intermediate in organic synthesis.
Key Differences :
- The iodomethyl group provides a reactive site for further functionalization, whereas diphenyl groups stabilize the structure but limit reactivity.
Preparation Methods
Electrophilic Cyclization with N-Iodosuccinimide (NIS)
NIS-mediated iodocyclization of γ,δ-dihydroxy alkenes provides 2-(iodomethyl)tetrahydrofurans. This method is effective for introducing the iodomethyl group with moderate to high diastereoselectivity (Scheme 2) .
Example :
-
Substrate : γ,δ-Dihydroxy alkene (e.g., 17 ).
-
Conditions : NIS, THF/H₂O, rt.
-
Stereoselectivity : dr 4:1 (specific to substrate geometry) .
Hydrogenation of Iodofuran Precursors
Iodofurans synthesized via iodocyclization (e.g., from alkynes) can be hydrogenated to tetrahydrofurans. While less direct, this approach allows modular construction (Scheme 3) .
Example :
-
Substrate : 3-Iodofuran (e.g., 2 ).
-
Conditions : H₂, Pd/C, MeOH.
-
Limitation : Requires precise control over furan substitution.
Stereoselective Synthesis via Chiral Auxiliaries
Chiral β-hydroxy ketones or esters can direct iodocyclization to achieve enantiomeric enrichment. For example, copper-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones yield tetrahydrofurans with >95% ee (Scheme 4) .
Example :
-
Substrate : β-Hydroxyketone with chiral auxiliary.
-
Conditions : Cu(OTf)₂, CH₂Cl₂, rt.
Fluorine-Directed Iodocyclization
Fluorine substituents act as directing groups to enhance stereocontrol. This method achieves high diastereoselectivity in tetrahydrofuran formation (Scheme 5) .
Example :
-
Substrate : Fluorinated γ,δ-dihydroxy alkene.
-
Conditions : I₂, THF, −78°C.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (dr/ee) | Key Advantage | Limitation |
|---|---|---|---|---|
| Iodocyclization of Diols | 85–90 | >20:1 (cis) | High yield, minimal byproducts | Requires chiral starting materials |
| NIS Cyclization | 70–73 | 4:1–20:1 | Broad substrate scope | Moderate stereoselectivity |
| Hydrogenation | 60–75 | N/A | Modular | Multiple steps, indirect |
| Chiral Auxiliaries | 70–85 | >95% ee | High enantioselectivity | Requires chiral catalysts/auxiliaries |
| Fluorine-Directed | 65–80 | >20:1 | Enhanced stereocontrol | Limited substrate availability |
Recent Advances and Challenges
-
Catalytic Asymmetric Iodocyclization : Rhodium-catalyzed reactions enable enantioselective synthesis of 2-iodomethyltetrahydrofurans, though yields remain moderate (50–60%) .
-
Dynamic Kinetic Resolution : Combining iodocyclization with enzyme-mediated resolution improves ee (>99%) but complicates scalability .
Q & A
Q. What are the primary synthetic routes for preparing 2(R)-iodomethyl-tetrahydro-furan, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two common synthetic approaches are documented:
- Route 1 : Reaction of tetrahydrofuran with iodomethane in the presence of a strong base (e.g., sodium hydride). The base deprotonates tetrahydrofuran to form an alkoxide intermediate, which undergoes nucleophilic substitution with iodomethane. Yields depend on base strength, solvent polarity, and reaction temperature .
- Route 2 : Substitution of p-toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester with sodium iodide in acetone. This method avoids strong bases but requires precise stoichiometry to minimize byproducts .
- Optimization : Purification via fractional distillation or column chromatography is critical for isolating high-purity product, as residual bases or solvents (e.g., acetone) can interfere with downstream reactions .
Q. Which analytical techniques are most effective for characterizing 2(R)-iodomethyl-tetrahydro-furan and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the methylene proton adjacent to iodine appears as a distinct multiplet due to coupling with the iodine atom .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers .
- IR Spectroscopy : Peaks near 500–600 cm indicate C-I stretching, while tetrahydrofuran ring vibrations appear at 900–1100 cm .
Q. How does 2(R)-iodomethyl-tetrahydro-furan behave in nucleophilic substitution reactions?
- Methodological Answer : The iodine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key considerations:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Catalysis : Lewis acids (e.g., ZnCl) can activate the substrate for faster substitution .
- Side Reactions : Competing elimination may occur under high-temperature or strongly basic conditions, forming tetrahydrofuran derivatives with double bonds .
Advanced Research Questions
Q. How can regioselectivity be controlled in iodocyclization reactions involving 2(R)-iodomethyl-tetrahydro-furan for synthesizing bicyclic carbohydrates?
- Methodological Answer : Regioselectivity is influenced by:
- Protecting Groups : Bulky groups (e.g., benzyl) on carbohydrate substrates direct iodocyclization to less sterically hindered positions. For example, methyl α-glucopyranoside derivatives yield four cyclization products, with selectivity modulated by protecting group placement .
- Reaction Medium : Protic solvents (e.g., methanol) favor exo-cyclization, while aprotic solvents (e.g., THF) promote endo-products .
- Data Example :
| Substrate | Yield | Diastereomer Ratio | Conditions |
|---|---|---|---|
| Methyl α-glucopyranoside | 98% | 2:1:1:1 | NaI, acetone, 40°C |
Q. What strategies resolve diastereomeric mixtures generated during iodocyclization mediated by 2(R)-iodomethyl-tetrahydro-furan?
- Methodological Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer resolution .
- Crystallization : Diastereomeric salts (e.g., with tartaric acid) can be selectively crystallized from ethanol/water mixtures .
- Kinetic Control : Adjust reaction temperature and catalyst loading to favor one pathway. For instance, lower temperatures (-20°C) slow equilibration, trapping the kinetic product .
Q. How do computational models enhance synthetic planning for 2(R)-iodomethyl-tetrahydro-furan derivatives?
- Methodological Answer : AI-driven tools (e.g., retrosynthesis platforms) leverage databases like Reaxys to predict viable pathways:
- Reaction Feasibility : Models assess thermodynamic stability of intermediates and transition states, prioritizing routes with lower activation energies .
- Stereochemical Predictions : Density Functional Theory (DFT) calculations simulate iodine’s stereoelectronic effects, guiding selective functionalization .
Q. What are the implications of solvent choice on the stability of 2(R)-iodomethyl-tetrahydro-furan in organometallic reactions?
- Methodological Answer :
- Compatibility Issues : Avoid oxidizing agents (e.g., peroxides) and strong acids/bases, which degrade the compound via ring-opening or dehalogenation .
- Stabilization : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis. For Grignard reactions, ethereal solvents (e.g., THF) are preferred due to compatibility with organometallics .
Data Contradictions and Resolution
- vs. 6 : While highlights high yields (>95%) in iodocyclization, notes genotoxicity concerns for similar solvents. Researchers must validate reaction safety via Ames tests or micronucleus assays when scaling up .
- Thermodynamic Data : Boiling points and stability metrics from NIST () should be cross-checked with experimental observations, as impurities (e.g., residual NaI) may alter properties .
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